

Application Note: Spectrophotometric Analysis of Pigment Orange 16 Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pigment Orange 16 (C.I. 21160) is a diarylide azo pigment characterized by its brilliant orange to reddish-orange hue.^[1] Its chemical formula is $C_{34}H_{32}N_6O_6$ and it has a molecular weight of 620.65 g/mol.^{[1][2]} This pigment is widely utilized in the manufacturing of paints, printing inks, plastics, and rubber products.^{[1][3]} Given its prevalent use, a reliable method for the quantitative analysis of **Pigment Orange 16** concentration is essential for quality control, formulation development, and research applications.

This application note provides a detailed protocol for the determination of **Pigment Orange 16** concentration using UV-Vis spectrophotometry. The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte at a specific wavelength.^{[4][5]} Due to the pigment's insolubility in common solvents like water and ethanol, this protocol utilizes Dimethylformamide (DMF) as a suitable solvent for creating solutions for analysis.^{[1][6]}

Principle of the Method

The concentration of **Pigment Orange 16** in a DMF solution is determined by measuring its absorbance at the wavelength of maximum absorption (λ_{max}). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown

sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[\[4\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Pigment Orange 16** and the parameters for its spectrophotometric determination.

Table 1: Physicochemical Properties of **Pigment Orange 16**

Property	Value	Reference
Chemical Name	2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-3-oxo-N-phenylbutanamide	[2]
C.I. Name	Pigment Orange 16	[1]
C.I. Number	21160	[1]
CAS Number	6505-28-8	[1]
Molecular Formula	$C_{34}H_{32}N_6O_6$	[1] [2]
Molecular Weight	620.65 g/mol	[1] [2]
Appearance	Deep orange powder	[1]
Solubility	Insoluble in water and ethanol; Soluble in concentrated sulfuric acid.	[1]

Table 2: Parameters for Spectrophotometric Analysis

Parameter	Value/Range	Notes
Solvent	Dimethylformamide (DMF)	High-purity, spectrophotometric grade DMF should be used.
Wavelength of Maximum Absorbance (λ_{max})	To be determined experimentally (expected range: 450-500 nm)	Scan a standard solution from 400 to 600 nm to identify the λ_{max} .
Linearity Range	To be determined experimentally	Typically, a range with an absorbance between 0.1 and 1.0 is desirable.
Path Length (l)	1 cm (standard cuvette)	Ensure cuvettes are clean and optically matched.

Experimental Protocols

1. Materials and Equipment

- **Pigment Orange 16** (analytical standard)
- Dimethylformamide (DMF), spectrophotometric grade
- UV-Vis Spectrophotometer
- 100 mL volumetric flasks (Class A)
- Pipettes (various sizes, calibrated)
- Quartz or glass cuvettes (1 cm path length)
- Analytical balance (± 0.0001 g)
- Sonicator (optional, for aiding dissolution)

2. Preparation of Stock Standard Solution (e.g., 100 mg/L)

- Accurately weigh 10.0 mg of **Pigment Orange 16** powder using an analytical balance.

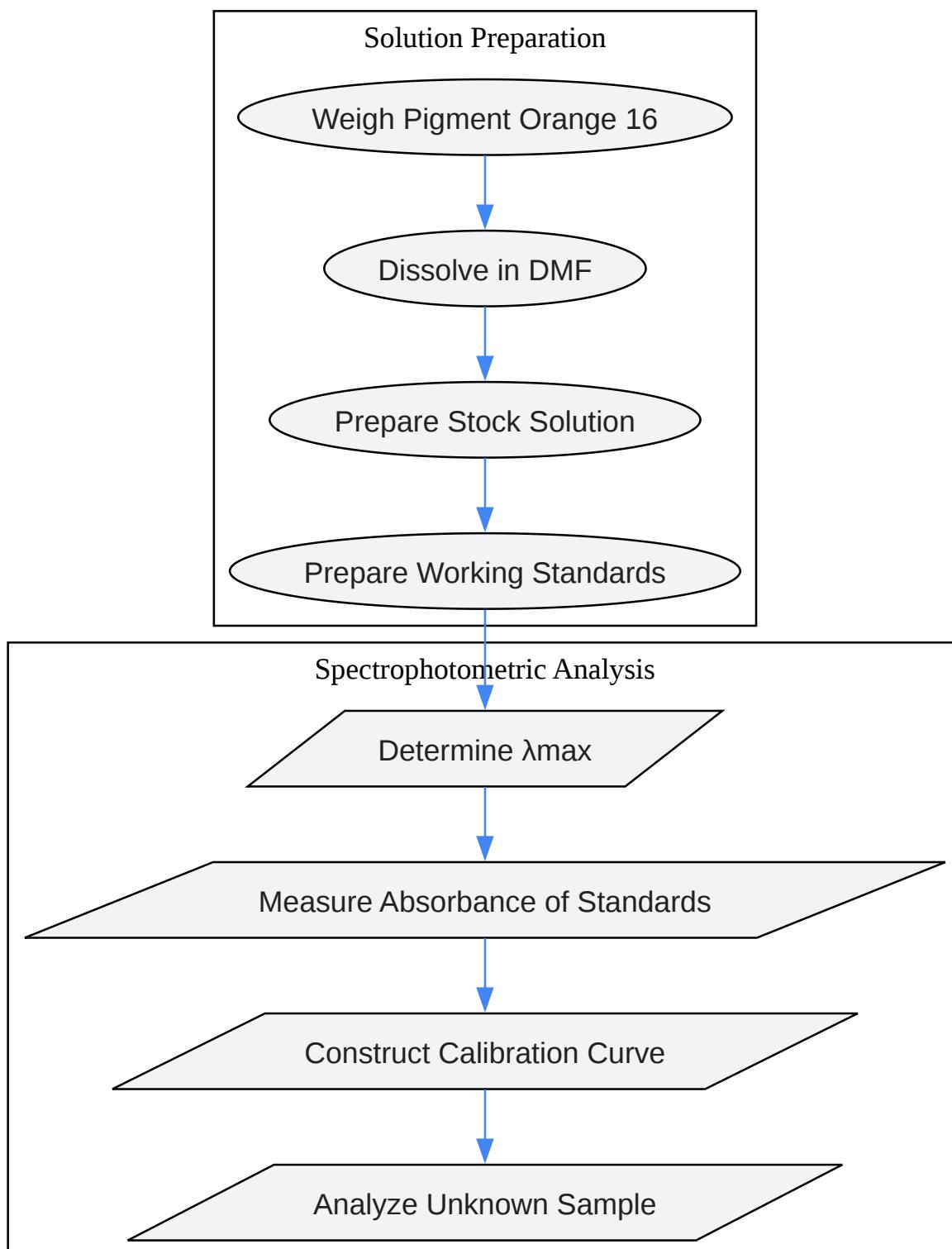
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of DMF to the flask.
- Swirl the flask to dissolve the pigment. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
- Once the pigment is completely dissolved, add DMF to the flask up to the calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock standard solution.

3. Preparation of Working Standard Solutions

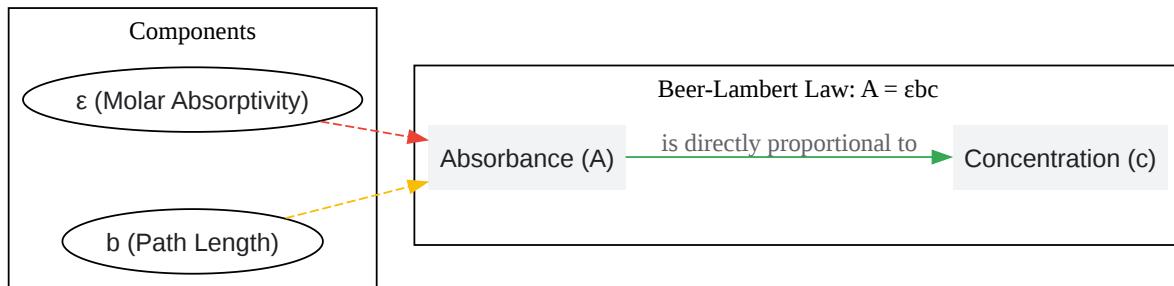
- Prepare a series of working standard solutions by diluting the stock standard solution with DMF.
- For example, to prepare 10, 8, 6, 4, and 2 mg/L standards, pipette 10, 8, 6, 4, and 2 mL of the 100 mg/L stock solution into separate 100 mL volumetric flasks and dilute to the mark with DMF.
- Mix each solution thoroughly.

4. Determination of Maximum Absorbance Wavelength (λ_{max})

- Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.
- Use DMF as a blank to zero the spectrophotometer.
- Take one of the mid-range working standard solutions (e.g., 6 mg/L) and scan its absorbance from 400 nm to 600 nm.
- Identify the wavelength at which the maximum absorbance occurs. This is the λ_{max} for **Pigment Orange 16** in DMF. All subsequent absorbance measurements should be performed at this wavelength.


5. Construction of the Calibration Curve

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using a DMF blank.
- Measure the absorbance of each working standard solution, starting from the lowest concentration.
- Rinse the cuvette with the next standard solution before taking the measurement.
- Record the absorbance values for each standard.
- Plot a graph of absorbance (Y-axis) versus concentration (X-axis) for the standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be ≥ 0.99 for a good linear fit.


6. Analysis of an Unknown Sample

- Prepare the unknown sample by dissolving it in DMF. If the sample is in a solid matrix, an appropriate extraction method may be required.
- Dilute the sample with DMF as necessary to ensure the absorbance reading falls within the linear range of the calibration curve.
- Measure the absorbance of the prepared unknown sample at the λ_{max} .
- Calculate the concentration of **Pigment Orange 16** in the diluted sample using the equation from the linear regression of the calibration curve.
- Multiply the result by the dilution factor to determine the concentration in the original, undiluted sample.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectrophotometric analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between absorbance and concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. naturalpigments.com [naturalpigments.com]
- 5. Pigment orange 16 | 6505-28-8 | Benchchem [benchchem.com]
- 6. Pigment Orange 16 [colorbloomdyes.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Analysis of Pigment Orange 16 Concentration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021492#spectrophotometric-analysis-of-pigment-orange-16-concentration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com